Cas no 882-33-7 (Phenyl disulfide)

Phenyl disulfide (C12H10S2) is an organic disulfide compound characterized by its two phenyl groups bonded to a disulfide linkage. It serves as a versatile intermediate in organic synthesis, particularly in the production of sulfur-containing polymers, vulcanization agents, and pharmaceuticals. The compound exhibits notable thermal stability and reactivity, making it suitable for cross-linking applications in rubber and polymer industries. Its robust disulfide bond allows for controlled cleavage under specific conditions, enabling its use in dynamic covalent chemistry. Phenyl disulfide is also employed as a precursor in the synthesis of thiols and other sulfur derivatives. Proper handling is essential due to its potential sensitivity to oxidation and moisture.
Phenyl disulfide structure
Phenyl disulfide structure
Product Name:Phenyl disulfide
CAS No:882-33-7
MF:C12H10S2
MW:218.337800502777
MDL:MFCD00003065
CID:40189
PubChem ID:13436
Update Time:2026-03-30

Phenyl disulfide Chemical and Physical Properties

Names and Identifiers

    • AKOS 94361
    • BIPHENYL DISULFIDE
    • DIPHENYL DISULFIDE
    • DIPHENYL DISULPHIDE
    • DIPHENYLDISULPIDE
    • FEMA 3225
    • PHENYL DISULFIDE
    • PHENYL DISULPHIDE
    • (Phenyldisulfanyl)benzene
    • Disulfide,diphenyl
    • dlphenyldisulfide
    • USAF e-1
    • phenyldithiobenzene
    • DIPHENTYL DISULFIDE
    • 1,1'-Dithiobisbenzene
    • 4,4'-Dithiobis(benzene)
    • Diphenyl persulfide
    • NSC 2689
    • disulfide diphenyl
    • 1,2-diphenyldisulfane
    • Disulfide, diphenyl
    • diphenyldisulfide
    • 1,1'-dithiodibenzene
    • Phenyldisulfide
    • diphenyldisulphide
    • FEMA No. 3225
    • Phenyl disulfide, 99%
    • 1,1'-disulfanediyldibenzene
    • MLS000069663
    • NSC2689
    • GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • 7P54H519IJ
    • SMR000059177
    • phenyi
    • Diphenyl disulfide (ACI)
    • Phenyl disulfide (8CI)
    • 1,1′-Dithiodibenzene
    • DPDS
    • Phenyl disulfide,99%
    • Phenyl disulfide
    • MDL: MFCD00003065
    • Inchi: 1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
    • InChI Key: GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)SC1C=CC=CC=1
    • BRN: 639794

Computed Properties

  • Exact Mass: 218.02200
  • Monoisotopic Mass: 218.022392
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 50.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White powder
  • Density: 1.353
  • Melting Point: 58-60 °C (lit.)
  • Boiling Point: 191-192 ºC
  • Flash Point: 310°C
  • Refractive Index: 1,441-1,444
  • Solubility: xylene: soluble3%, clear, colorless to yellow
  • Water Partition Coefficient: Insoluble in water.
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 50.60000
  • LogP: 4.48600
  • FEMA: 3225 | PHENYL DISULFIDE
  • Solubility: Soluble in ethanol, benzene and ether, insoluble in water.

Phenyl disulfide Security Information

  • Symbol: GHS07 GHS09
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335,H400
  • Warning Statement: P261,P273,P305+P351+P338
  • Hazardous Material transportation number:UN 3335
  • WGK Germany:3
  • Hazard Category Code: 36/37/38-50/53
  • Safety Instruction: S26-S37/39
  • FLUKA BRAND F CODES:13
  • RTECS:SS6825000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:9
  • PackingGroup:III
  • TSCA:T
  • Storage Condition:Sealed in dry,Room Temperature(BD125827)

Phenyl disulfide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Phenyl disulfide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dabco Solvents: Acetonitrile ;  15 min, rt
Reference
Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation
Das, Anupam; et al, ACS Omega, 2023, 8(20), 18275-18289

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic acid ;  1 h, 22 °C; 0.25 h, 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Reference
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides
Zupanc, Anze; et al, Journal of Organic Chemistry, 2021, 86(8), 5991-6000

Production Method 3

Reaction Conditions
1.1 Reagents: 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (2:3) Solvents: Dimethylformamide ;  4 h, 100 °C
Reference
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides
Soleiman-Beigi, Mohammad; et al, Scientific Reports, 2022, 12(1),

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Potassium sulfide Catalysts: 1,10-Phenanthroline ,  Iron oxide (Fe2O3) Solvents: Dimethylformamide ;  3.5 h, 120 °C
Reference
Magnetic iron oxide nanoparticles/K2S: a simple and scale-up method for the direct synthesis of symmetrical disulfides from aryl halides
Soleiman-Beigi, Mohammad; et al, Journal of the Iranian Chemical Society, 2018, 15(7), 1545-1550

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 80 °C
Reference
Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source
Rostami, Abed; et al, Synthesis, 2017, 49(22), 5025-5038

Production Method 6

Reaction Conditions
Reference
Benzenesulfenanilidyl radicals. Reactivity of 4'-methoxy- and 4'-methoxy-2-nitrobenzenesulfenanilidyl radicals
Benati, Luisa; et al, Journal of the Chemical Society, 1982, (12), 3049-53

Production Method 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Benzene ;  1 h, 80 °C
Reference
Integration of a Four-Step Reaction into One-Pot under the Coexistence of Silica-Gel-Supported Acid and Base Reagents: Synthesis of Benzo- and Naphthothiophenes Using NaHSO4/SiO2 and Na2CO3/SiO2
Hayakawa, Mamiko; et al, Synthesis, 2019, 51(12), 2572-2578

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Reaction of α-keto sulfoxides with hydrogen chloride and trichloroacetic acid
Wakui, Toshimitsu; et al, Bulletin of the Chemical Society of Japan, 1978, 51(10), 3081-2

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper bromide (CuBr2) Solvents: 1,4-Dioxane ;  16 h, 120 °C
Reference
Copper-Catalyzed Direct Thiolation of Ketones Using Sulfonohydrazides: A Synthetic Route to Benzylic Thioethers
Jadhao, Amardeep Ramprasad ; et al, Journal of Organic Chemistry, 2023, 88(19), 14078-14087

Production Method 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Diethyl phosphate Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium Solvents: N-Methyl-2-pyrrolidone ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  rt; 24 h, 5 bar, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Reference
Carbonylative Synthesis of 3-Substituted Thiochromenones via Rhodium-Catalyzed [3 + 2 + 1] Cyclization of Different Aromatic Sulfides, Alkynes, and Carbon Monoxide
Zhu, Fengxiang; et al, Journal of Organic Chemistry, 2018, 83(21), 13612-13617

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium thiosulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Toluene ,  Water ;  24 h, 100 °C
Reference
Transformation of arylboronic acids with sodium thiosulfate into organodisulfides catalyzed by a recyclable polyoxometalate-based Cr(III) catalyst
Li, Huiyi; et al, Green Chemistry, 2021, 23(16), 6059-6064

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Sulfur Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Water ,  Polyethylene glycol bis(2-aminoethyl) ether ;  7.5 h, 130 °C
Reference
The direct synthesis of symmetrical disulfides and diselenides by metal-organic framework MOF-199 as an efficient heterogenous catalyst
Soleiman-Beigi, Mohammad; et al, RSC Advances, 2015, 5(106), 87564-87570

Production Method 13

Reaction Conditions
1.1 Reagents: Copper(II) triflate Solvents: 1,4-Dioxane
Reference
A method for the synthesis of alkynyl phenyl sulfides from alkynyltrimethylsilanes. A novel, efficient synthesis of the thienamycin intermediate from 3(R)-hydroxybutyric acid
Miyachi, Nobuhide; et al, Journal of Organic Chemistry, 1990, 55(7), 1975-6

Production Method 14

Reaction Conditions
1.1 Reagents: 2,2′-Bipyridine ,  Oxygen Solvents: Acetic acid ;  18 h, 100 °C
Reference
Copper-catalyzed synthesis of β-haloalkenyl chalcogenides by addition of dichalcogenides to internal alkynes and its application to synthesis of (Z)-tamoxifen
Taniguchi, Nobukazu, Tetrahedron, 2009, 65(14), 2782-2790

Production Method 15

Reaction Conditions
1.1 Reagents: Iron
Reference
Novel deoxygenation of thiosulfonates and sulfoxides with reduced iron
Fujisawa, Tamotsu; et al, Chemistry Letters, 1973, (12), 1241-2

Production Method 16

Reaction Conditions
1.1 Reagents: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile ;  1 - 15 h, rt
Reference
Benzyltriethylammonium tetrathiomolybdate
Prabhu, Kandikere R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-5

Production Method 17

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Iodine-mediated thiolation of phenol/phenylamine derivatives and sodium arylsulfinates in neat water
Wang, Dingyi; et al, RSC Advances, 2015, 5(130), 108030-108033

Production Method 18

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Dimethylformamide ;  9 h, 130 °C
Reference
Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides
Yu, Xin-Zhang; et al, Molecules, 2022, 27(19),

Production Method 19

Reaction Conditions
1.1 Reagents: Triethyl phosphite ,  Iodine ,  Silica ;  54 min, rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
Reference
Controllable and chemo-selective conversion of sodium sulfinates to disulfides or thiosulfonates by a solvent-free mechanochemical approach
Wang, Jinjing; et al, Tetrahedron, 2023, 139,

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium azide
Reference
Formation of sulfur-sulfur bonds by nucleophilic attack on sulfenyl halides and thiocyanates
Chaudri, Tanweer A., Pakistan Journal of Scientific and Industrial Research, 1976, 19(1), 1-3

Production Method 21

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  5 min, rt; 3 h, 80 °C
Reference
Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides
Kumar, Harikesh; et al, New Journal of Chemistry, 2022, 46(7), 3426-3430

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

Production Method 23

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
Reference
Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids
Liu, Cong-Rong; et al, Organic & Biomolecular Chemistry, 2015, 13(8), 2251-2254

Production Method 24

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Tetrabutylammonium iodide ;  10 min, rt → 70 °C; 10 min, 70 °C; 70 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Microwave-assisted regioselective sulfenylation of indoles under solvent- and metal-free conditions
Rahaman, Rajjakfur; et al, RSC Advances, 2016, 6(23), 18929-18935

Production Method 25

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Eosin B Solvents: 1,2-Dichloroethane ;  24 h, rt
Reference
Visible light-induced C-H sulfenylation using sulfinic acids
Sun, Pengfei; et al, Green Chemistry, 2017, 19(20), 4785-4791

Production Method 26

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  1 min, 25 °C
Reference
Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides
Tota, Arianna; et al, Organic Letters, 2018, 20(9), 2599-2602

Production Method 27

Reaction Conditions
1.1 Reagents: Aluminum ,  Stannous chloride Solvents: Methanol
Reference
Chemistry of Trichlorofluoromethane: Synthesis of Chlorofluoromethyl Phenyl Sulfone and Fluoromethyl Phenyl Sulfone and Some of Their Reactions
Saikia, Anil K.; et al, Journal of Organic Chemistry, 2001, 66(3), 643-647

Production Method 28

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 110 °C
Reference
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

Production Method 29

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfur ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  17 h, 110 °C
Reference
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources
Rostami, Abed; et al, Journal of Organic Chemistry, 2015, 80(17), 8694-8704

Production Method 30

Reaction Conditions
1.1 Reagents: Potassium thiocyanate ,  Potassium carbonate ,  4-Iodoanisole ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Dimethylformamide ;  8 h, 60 °C
Reference
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

Production Method 31

Reaction Conditions
Reference
Microwave thermolysis. VII: Oxidative coupling of thiol acetates and esters using "Clayan" in dry media
Meshram, H. M.; et al, Synthetic Communications, 1999, 29(15), 2705-2709

Production Method 32

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
A singular property of thioesters of acetic acid
Charonnat, Raymond; et al, Compt. rend., 1954, 238, 119-21

Production Method 33

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Iodine Solvents: Dichloromethane ;  6 h, 90 °C
Reference
A Novel Approach to Access Aryl Iodides and Disulfides via Dehydrazination of Arylhydrazines and Arylsulfonylhydrazides
Balgotra, Shilpi; et al, ChemistrySelect, 2018, 3(10), 2800-2804

Production Method 34

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Cesium carbonate ,  Oxygen ,  S8 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylformamide ;  130 °C
Reference
Copper-Catalyzed One-Pot Synthesis of Chalcogen-Benzothiazoles/Imidazo[1,2-a]pyridines with Sulfur/Selenium Powder and Aryl Boronic Acids
Guo, Tao; et al, Synlett, 2018, 29(11), 1530-1536

Production Method 35

Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid ,  Sodium pyrosulfite Catalysts: Palladium chloride ,  Pyridinium, 2-(dicyclohexylphosphino)-1-phenyl-, chloride (1:1) Solvents: Acetamide ,  Choline chloride ;  12 h, 80 °C
1.2 Reagents: Iodine ;  20 min, 80 °C
1.3 Reagents: Water
Reference
Deep Eutectic Solvents as Reaction Media for the Palladium-Catalysed C-S Bond Formation: Scope and Mechanistic Studies
Marset, Xavier; et al, Chemistry - A European Journal, 2017, 23(44), 10522-10526

Production Method 36

Reaction Conditions
1.1 Reagents: 1,3,4-Oxadiazole-2(3H)-thione, 5-methyl-, potassium salt (1:1) Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Dimethylformamide ,  Water ;  6 h, 130 °C
Reference
Metal Organic Framework 199- Catalyzed Domino Sulfur-Coupling and Transfer Reactions: The Direct Synthesis of Symmetric Diaryl Disulfides from Aryl Halides
Soleiman-Beigi, Mohammad; et al, Catalysis Letters, 2016, 146(8), 1497-1504

Production Method 37

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium iodide Catalysts: 1,10-Phenanthroline ;  18 h, 100 °C
Reference
Aerobic Copper-Catalyzed Acetoxysulfenylation and Hydrosulfenylation of Alkenes with Thiols
Taniguchi, Nobukazu, ChemistrySelect, 2018, 3(22), 6209-6213

Production Method 38

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

Production Method 39

Reaction Conditions
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  5 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
Reference
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

Production Method 40

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  1.5 h, rt
Reference
Transition-Metal-Free Selective Synthesis of (Z)-1,2-Diarylthio-1-arylalkenes, (2-Arylethene-1,1,2-triyl)tris(arylsulfane)s and Alkynyl Sulfides from Thiocyanates and Terminal Arylalkynes
Yang, Lian; et al, ChemistrySelect, 2019, 4(1), 311-315

Production Method 41

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dimethyl sulfoxide ;  9 h, rt
Reference
Synthesis of diaryl disulfides via mild reduction of arylsulfinates with hydrazine monohydrate in DMSO
Zhu, Rui-Heng; et al, Synthetic Communications, 2012, 42(8), 1108-1114

Production Method 42

Reaction Conditions
1.1 Reagents: Trichlorosilane
Reference
Reductive formation of disulfides from sulfenyl, sulfinyl, and sulfonyl derivatives using tri-n-propylamine and trichlorosilane
Chan, Tak-Hang; et al, Journal of the American Chemical Society, 1970, 92(24), 7224-5

Production Method 43

Reaction Conditions
1.1 Reagents: Cyclohexane ,  Carbon monoxide ,  Diethyl phosphite Catalysts: Iodine Solvents: Acetonitrile ;  20 bar, rt; 24 h, 120 °C
Reference
Synthesis of Thioethers and Thioesters with Alkyl Arylsulfinates as the Sulfenylation Agent under Metal-Free Conditions
Li, Yahui; et al, Chemistry - An Asian Journal, 2016, 11(24), 3503-3507

Production Method 44

Reaction Conditions
1.1 Solvents: Toluene ;  10 min, rt; 24 h, 130 °C
Reference
Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source
Wu, Qian; et al, Chemical Communications (Cambridge, 2011, 47(32), 9188-9190

Production Method 45

Reaction Conditions
1.1 Reagents: Sulfur dioxide ,  Water Catalysts: Iodine Solvents: 1,2-Dimethoxyethane ;  8 h, 60 °C; 60 °C → 100 °C
Reference
Study on improvement of diphenyl disulfide synthesis
Zhu, Bei-bei; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2020, 34(4), 963-968

Production Method 46

Reaction Conditions
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  10 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
Reference
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

Phenyl disulfide Raw materials

Phenyl disulfide Preparation Products

Phenyl disulfide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:882-33-7)(phenyldisulfanyl)benzene
Order Number:A1207331
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:46
Price ($):162.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:882-33-7)Phenyl disulfide
Order Number:LE5122
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
Price ($):discuss personally
Email:18501500038@163.com

Phenyl disulfide Spectrogram

GC-MS EI-B
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Phenyl disulfide

Phenyl disulfide (CAS No. 882-33-7): A Comprehensive Overview

Phenyl disulfide, with the chemical formula C₆H₅SSC₆H₅ and CAS number 882-33-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This organosulfur compound, characterized by its distinctive phenyl disulfide structure, has garnered considerable attention due to its versatile applications and potential in various scientific domains.

The molecular structure of Phenyl disulfide consists of two phenyl groups linked by a disulfide bond. This unique configuration imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of sulfur atoms in the molecule contributes to its reactivity, enabling a wide range of chemical transformations that are useful in drug development and material science.

In recent years, Phenyl disulfide has been extensively studied for its pharmacological properties. Research has demonstrated its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. These findings have opened new avenues for exploring its therapeutic applications in medicinal chemistry. The compound's ability to scavenge free radicals and reduce oxidative stress makes it particularly promising for treating chronic diseases associated with inflammation and oxidative damage.

One of the most intriguing aspects of Phenyl disulfide is its role in bioconjugation chemistry. The disulfide bond serves as an excellent site for thiol-based reactions, allowing for the attachment of various biomolecules such as peptides, proteins, and nucleic acids. This property is particularly valuable in the development of targeted drug delivery systems and diagnostic tools. For instance, researchers have utilized Phenyl disulfide-modified nanoparticles to enhance the specificity and efficiency of drug delivery to tumor cells, demonstrating significant promise in oncology research.

The synthesis of Phenyl disulfide is another area where it has shown remarkable utility. Traditional methods involve the reaction of phenyl halides with sulfur or polysulfides under controlled conditions. However, recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly approaches. For example, catalytic methods using transition metal complexes have been developed to improve yield and purity while reducing waste generation. These innovations align with the growing emphasis on sustainable chemistry practices.

The industrial applications of Phenyl disulfide extend beyond pharmaceuticals into materials science. Its incorporation into polymers enhances their thermal stability and mechanical strength, making it a valuable additive for high-performance materials. Additionally, the compound's ability to absorb UV radiation has led to its use in sunscreens and protective coatings. These diverse applications underscore the versatility of Phenyl disulfide as a chemical building block.

In conclusion, Phenyl disulfide (CAS No. 882-33-7) is a multifaceted compound with significant implications in pharmaceuticals, bioconjugation chemistry, and materials science. Its unique structure and reactivity make it a valuable tool for researchers seeking innovative solutions in drug development and material engineering. As scientific understanding continues to evolve, the potential applications of this remarkable compound are likely to expand further, solidifying its role as a cornerstone in modern chemistry.

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